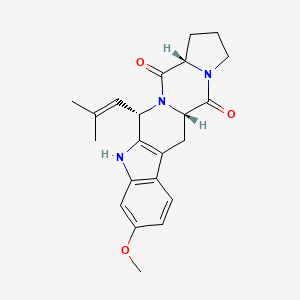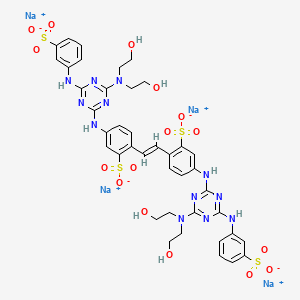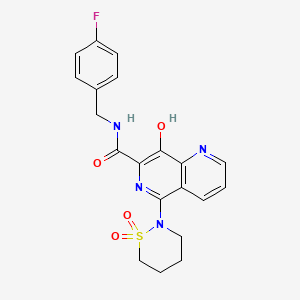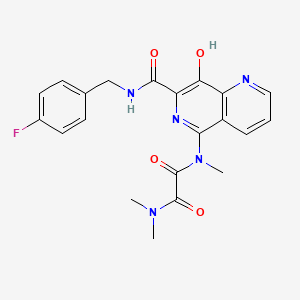
伊卡立酮
概述
描述
科学研究应用
淫羊藿苷具有广泛的科学研究应用:
作用机制
生化分析
Biochemical Properties
Icaritin interacts with various enzymes and proteins in biochemical reactions . It is primarily prepared from flavonoid glycosides through a two-step catalysis process involving α-L-rhamnosidases and β-glucosidases .
Cellular Effects
Icaritin has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Icaritin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Icaritin change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are being researched .
Dosage Effects in Animal Models
The effects of Icaritin vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Icaritin is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Icaritin is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件
淫羊藿苷可以通过酶水解从淫羊藿中发现的淫羊藿素(一种糖苷)合成。 该过程涉及使用α-L-鼠李糖苷酶和β-葡萄糖苷酶将淫羊藿素水解成淫羊藿苷 . 这种生物转化可以使用全细胞催化进行,全细胞催化已被证明效率很高 .
工业生产方法
淫羊藿苷的工业生产涉及制备无定形淫羊藿苷纳米颗粒以增强其生物利用度。 反应沉淀技术用于生产这些纳米颗粒,其特点是尺寸小,溶解速度快 . 该方法涉及聚合物亲水链与淫羊藿苷羟基之间形成氢键,从而抑制结晶和聚集 .
化学反应分析
反应类型
淫羊藿苷会发生各种化学反应,包括水解、氧化和还原。 淫羊藿素水解成淫羊藿苷是其制备中的关键反应 .
常用试剂和条件
水解: α-L-鼠李糖苷酶和β-葡萄糖苷酶用于将淫羊藿素水解成淫羊藿苷.
氧化和还原:
主要形成的产物
淫羊藿素水解形成的主要产物是淫羊藿苷 . 氧化和还原反应的其他潜在产物尚未得到广泛研究。
相似化合物的比较
淫羊藿苷由于其强大的生物活性以及治疗潜力,在黄酮类化合物中独树一帜。类似的化合物包括:
淫羊藿素: 淫羊藿苷的糖苷前体,也来自淫羊藿.
抱茎叶苷 I: 淫羊藿中发现的另一种具有类似成骨特性的黄酮类糖苷.
淫羊藿苷 A、B 和 C: 黄酮类糖苷,在 C-3 和 C-7 位置具有不同程度的糖基化.
属性
IUPAC Name |
3,5,7-trihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-9-14-15(22)10-16(23)17-18(24)19(25)20(27-21(14)17)12-5-7-13(26-3)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUXBSASAQJECY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152154 | |
| Record name | Icaritin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118525-40-9 | |
| Record name | Icaritin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118525-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Icaritin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118525409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icaritin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12672 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Icaritin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICARITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFE666UELY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does icaritin exert its anti-tumor effects?
A1: Icaritin demonstrates multi-faceted anti-tumor activity by targeting various signaling pathways involved in tumor cell growth, survival, and immune evasion.
- Inhibition of IL-6/JAK/STAT3 Signaling: Icaritin effectively inhibits the IL-6/JAK/STAT3 signaling pathway, a key regulator of tumor cell proliferation, survival, and immune suppression in various cancers, including multiple myeloma [] and glioblastoma [].
- Modulation of Estrogen Receptors: Icaritin exhibits selective estrogen receptor (ER) modulating activity. In ERα-positive breast cancer cells, icaritin can act as an estrogenic ligand at low concentrations but suppresses estrogen-stimulated growth at higher concentrations by promoting AhR-mediated ERα protein degradation [].
- Induction of Apoptosis and Autophagy: Icaritin induces both caspase-dependent apoptosis and autophagy in various cancer cells, including glioblastoma [], Burkitt lymphoma [], and hepatocellular carcinoma [].
- Inhibition of SphK1: Icaritin inhibits sphingosine kinase 1 (SphK1) activity in hepatocellular carcinoma cells, leading to the accumulation of pro-apoptotic ceramide and activation of JNK1 signaling [].
- Enhancement of Anti-tumor Immunity: Icaritin promotes anti-tumor immune responses by inhibiting the generation of immunosuppressive myeloid-derived suppressor cells (MDSCs) in the spleen, thereby enhancing T-cell infiltration and activity in the tumor microenvironment [, ].
Q2: What are the downstream effects of icaritin on bone health?
A2: Icaritin demonstrates promising osteoinductive properties, promoting bone formation and inhibiting bone loss.
- Stimulation of Osteogenic Differentiation: Icaritin stimulates the osteogenic differentiation of human bone marrow-derived mesenchymal stem cells (hBMSCs) and human adipose tissue-derived stem cells (hADSCs) by upregulating the expression of bone-related genes and proteins, including BMPs, Runx2, and osteocalcin [].
- Inhibition of Adipogenesis: Icaritin suppresses adipogenic differentiation of mesenchymal stem cells (MSCs), reducing the formation of adipocytes in the bone marrow [].
- Regulation of Sclerostin Expression: Icaritin promotes osteogenesis by downregulating the expression of sclerostin (SOST), a negative regulator of bone formation, potentially via the Wnt/β-catenin/ERα axis [].
Q3: What is the molecular formula and weight of icaritin?
A3: Icaritin has the molecular formula C21H20O6 and a molecular weight of 368.38 g/mol.
Q4: How do structural modifications of icaritin affect its activity?
A4: While detailed SAR studies weren't provided, some insights are available:
- Dehydrated icaritin: This structural analog shows significantly weaker effects on the osteogenic differentiation of rBMSCs compared to icaritin, suggesting the importance of the specific icaritin configuration for its bioactivity [].
- Mannich base derivatives: Synthesizing icaritin and β-anhydroicaritin Mannich base derivatives, researchers identified compounds with equal or higher cytotoxicity against various cancer cell lines compared to cisplatin, indicating the potential for enhancing icaritin's anti-cancer activity through structural modifications [].
Q5: How stable is icaritin and what are the strategies to improve its bioavailability?
A: Icaritin exhibits limited water solubility (<1.0 μg/mL), hindering its bioavailability and therapeutic application []. To address this, various strategies have been explored:
- PLGA/TCP Scaffold Incorporation: Icaritin has been incorporated into a porous poly (lactic-co-glycolic acid)/tricalcium phosphate (PLGA/TCP) scaffold to enable sustained release for enhanced bone defect repair [, , , ].
- mPEG-PLA Micelles: Encapsulation of icaritin within mPEG-PLA micelles significantly improves its solubility (up to 2.0 mg/mL) and prolongs its circulation time in vivo, enhancing its therapeutic potential for ischemic brain injury [].
- PEG-PCL Micelles: Icaritin-loaded PEG-PCL micelles have demonstrated improved stability and sustained release profiles, enhancing its efficacy in treating oral squamous cell carcinoma [].
Q6: What is known about the pharmacokinetics of icaritin?
A: Research indicates that icaritin is primarily metabolized into glucuronide conjugates in rats, resulting in low oral bioavailability [, ].
- Absorption and Metabolism: Oral administration of icaritin leads to dose-dependent but non-linear increases in the area under the concentration-time curve (AUC) for icaritin and its metabolites []. Icaritin undergoes extensive first-pass metabolism, primarily via glucuronidation, leading to low bioavailability [].
- Excretion: A significant portion of icaritin and its metabolites is excreted in feces, with a smaller fraction excreted in urine [].
- Bioactive Metabolites: Icaritin's estrogenic activity in vivo is primarily attributed to its metabolites, desmethylicaritin, and icariside I, which exhibit delayed peak concentrations (tmax 8 h) compared to the parent compound [, ].
Q7: What is the evidence for icaritin's efficacy in preclinical models?
A7: Numerous preclinical studies highlight icaritin's therapeutic potential in various disease models:
- Cancer: Icaritin has shown potent anti-tumor activity against various cancer cell lines, including those derived from hepatocellular carcinoma [, , ], breast cancer [, ], glioblastoma [, ], Burkitt lymphoma [], multiple myeloma [], and oral squamous cell carcinoma [].
- Bone Health: Icaritin promotes bone formation and inhibits bone loss in preclinical models of osteoporosis and osteonecrosis [, , , ]. In a rabbit model of calvarial defects, icaritin-loaded CaP ceramic scaffolds significantly enhanced bone regeneration and new vessel ingrowth compared to the control group [].
- Neuroprotection: Icaritin exhibits neuroprotective effects in a Drosophila model of Alzheimer's disease by reducing oxidative stress, improving energy metabolism, and restoring mitochondrial function []. It also demonstrates neuroprotective activity in a glutamate-induced PC-12 cell model by protecting against oxidative stress and apoptosis [].
Q8: What analytical methods are used to characterize and quantify icaritin?
A8: Several analytical techniques are employed to study icaritin:
- High-performance liquid chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS/MS), is commonly used to quantify icaritin and its metabolites in biological samples [, , , , , , ].
- Capillary zone electrophoresis (CZE): CZE, coupled with LC-ESI-MS, can be utilized for identifying and characterizing icaritin metabolites in biological samples like urine [].
- MTT assay: This colorimetric assay is widely used to assess cell viability and proliferation in response to icaritin treatment [, , , , , , , , , ].
- Flow cytometry: This technique is employed to analyze various cellular processes, including cell cycle distribution, apoptosis, and ROS generation, in response to icaritin treatment [, , , ].
- Western blotting: This technique is used to measure the expression levels of various proteins involved in icaritin's mechanism of action, including signaling molecules, apoptotic markers, and autophagy-related proteins [, , , , , , , , , ].
Q9: What challenges are associated with icaritin's solubility and how can they be addressed?
A9: Icaritin's low water solubility presents a significant challenge for its therapeutic application.
- Dissolution Rate and Bioavailability: The poor water solubility of icaritin limits its dissolution rate, leading to low oral bioavailability and hindering its therapeutic efficacy [, ].
- Solid Dispersions: Preparing solid dispersions of icaritin phytosomes with PVP significantly enhances its dissolution rate in vitro, indicating a promising approach to improving its bioavailability [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














